2-chloro-4-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide
Description
2-chloro-4-methyl-N-(tricyclo[3311~3,7~]dec-1-yl)benzamide is a complex organic compound characterized by its unique tricyclic structure
Properties
IUPAC Name |
N-(1-adamantyl)-2-chloro-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-11-2-3-15(16(19)4-11)17(21)20-18-8-12-5-13(9-18)7-14(6-12)10-18/h2-4,12-14H,5-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNPYQPGAIUJPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201050 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide typically involves multiple steps, starting with the preparation of the tricyclo[3.3.1.1~3,7~]decane core. This core can be synthesized through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic aqueous solutions at elevated temperatures.
Reduction: Conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution: Carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-chloro-4-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tricyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target protein. This modulation can lead to various biological effects, depending on the pathway involved .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane: A simpler tricyclic compound used as a precursor in the synthesis of more complex molecules.
2-chloro-4-methylbenzamide: Lacks the tricyclic structure but shares the benzamide moiety.
Adamantane derivatives: Compounds with similar tricyclic frameworks but different functional groups.
Uniqueness
2-chloro-4-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide is unique due to its combination of a tricyclic core and a benzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
